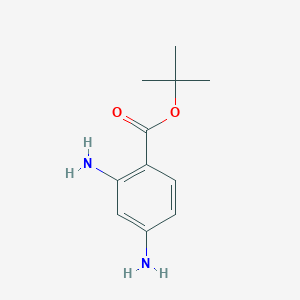![molecular formula C12H17FN2O B7587562 2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)
2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the group of indazole-based synthetic cannabinoids and has a similar chemical structure to other synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA.
Mecanismo De Acción
2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide acts as a potent agonist of the CB1 and CB2 cannabinoid receptors. It binds to these receptors with high affinity and activates them, leading to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of the endocannabinoid system results in the alteration of various physiological processes, including pain sensation, appetite, mood, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide are similar to other synthetic cannabinoids. It has been reported to cause psychoactive effects such as euphoria, relaxation, and altered perception of time and space. It can also cause adverse effects such as anxiety, paranoia, and hallucinations. Long-term use of synthetic cannabinoids has been associated with various health problems such as cardiovascular diseases, respiratory problems, and mental health issues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it an ideal compound for studying the endocannabinoid system. Its chemical structure is similar to other synthetic cannabinoids, making it a useful tool for comparing the effects of different synthetic cannabinoids on the endocannabinoid system. However, the use of 2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide in lab experiments is limited due to its psychoactive effects and potential health risks.
Direcciones Futuras
There are several future directions for the study of 2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide. One direction is to investigate its effects on different physiological processes such as pain sensation, appetite, mood, and memory. Another direction is to study its potential therapeutic applications, such as in the treatment of chronic pain or anxiety disorders. Additionally, more research is needed to understand the long-term health effects of synthetic cannabinoids like 2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide.
Métodos De Síntesis
The synthesis of 2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide involves the reaction of 4-fluorobenzyl chloride with 2,2-dimethylpropanoic acid followed by the reaction of the resulting acid chloride with 1-amino-3,3-dimethyl-1-oxobutan-2-amine. The final product is obtained by purifying the reaction mixture through column chromatography. The purity of the final product can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide has been used in scientific research to study its effects on the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in regulating various physiological processes such as pain sensation, appetite, mood, and memory. Synthetic cannabinoids like 2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide bind to the cannabinoid receptors in the brain and activate them, leading to the alteration of these physiological processes.
Propiedades
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-12(2,14)11(16)15(3)8-9-4-6-10(13)7-5-9/h4-7H,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVJTVSNRMCLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=CC=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)



![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)


